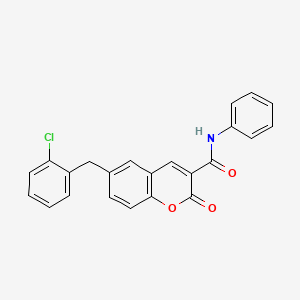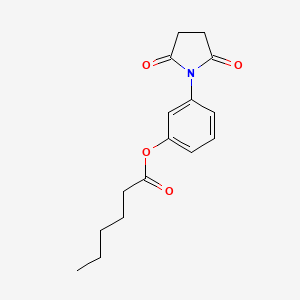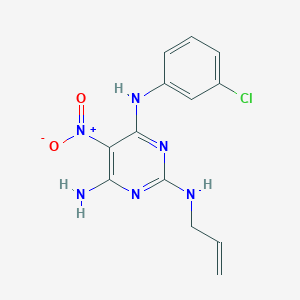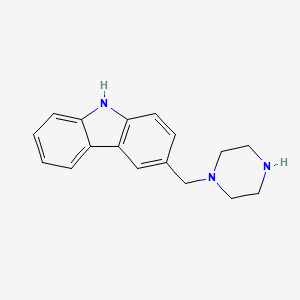![molecular formula C22H21N5O2 B12484520 1-(2-methoxyphenyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B12484520.png)
1-(2-methoxyphenyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)methyloxy]phenyl}methyl)amine is a complex organic compound that features a combination of aromatic rings and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyloxy]phenyl}methyl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the aromatic substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyloxy]phenyl}methyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by water radical cations under ambient conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Electrophiles like halogens, Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyphenyl)methyloxy]phenyl}methyl)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicinal chemistry, (2-methoxyphenyl)methyloxy]phenyl}methyl)amine is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical modifications makes it suitable for creating specialized polymers and coatings.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyloxy]phenyl}methyl)amine involves its interaction with specific molecular targets. The tetrazole moiety can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2-methoxyphenyl)methyloxy]phenyl}methyl)amine
- (2-methoxyphenyl)methyloxy]phenyl}methyl)amine derivatives
- Other tetrazole-containing compounds
Uniqueness
(2-methoxyphenyl)methyloxy]phenyl}methyl)amine is unique due to its combination of a tetrazole ring and multiple aromatic rings. This structure allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine |
InChI |
InChI=1S/C22H21N5O2/c1-28-21-13-6-5-9-18(21)16-23-15-17-8-7-12-20(14-17)29-22-24-25-26-27(22)19-10-3-2-4-11-19/h2-14,23H,15-16H2,1H3 |
InChI Key |
WWNJNWFESOILAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
![N-(4-acetylphenyl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12484452.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484456.png)


![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484474.png)

![N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)

![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12484490.png)
![6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484491.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B12484501.png)
![Methyl 5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12484508.png)
